6-Methoxychroman
Overview
Description
6-Methoxychroman is a heterobicyclic compound with the molecular formula C10H12O2 . It is also known by other names such as 6-methoxy-3,4-dihydro-2H-1-benzopyran and 6-methoxy-3,4-dihydro-2H-chromene . The molecular weight of 6-Methoxychroman is 164.20 g/mol .
Molecular Structure Analysis
The structure of 6-Methoxychroman is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Physical And Chemical Properties Analysis
6-Methoxychroman has a molecular weight of 164.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 18.5 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 6-Methoxychroman compounds have been synthesized through various methods. For instance, 5-Methoxychroman-3-one has been obtained via the formation of an organocopper complex (Velkov et al., 1997). Similarly, 7-Methoxychroman has been synthesized and undergone Birch reduction (Blickenstaff & Tao, 1968).
- Chemical Analysis and Characterization : Detailed studies have been conducted on the conformation and properties of methoxychromones. This includes 1H NMR analysis to determine methoxy group conformation in these compounds (Kövér & Borbély, 1985).
Biological Activities and Potential Therapeutic Applications
- Inhibitory Effects on Nitric Oxide and Inflammatory Responses : 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide has shown to inhibit nitric oxide production in macrophages and suppress nuclear factor-kappaB activation, suggesting anti-inflammatory potential (Kim et al., 2004); (Min et al., 2005); (Kim et al., 2006).
- Structure-Activity Relationships : Studies have been conducted on the structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, revealing insights into their inhibitory effects on nuclear factor-kappaB activation (Kwak et al., 2007).
Applications in Traditional Medicine and Natural Product Research
- Isolation from Medicinal Plants : Homoisoflavonoids including 6-methoxychroman derivatives have been isolated from plants like Scilla persica and evaluated for traditional medicinal claims (Hafez-Ghoran et al., 2015).
- Anti-Angiogenic Activities : A homoisoflavanone derivative from Cremastra appendiculata showed potent anti-angiogenic activity, highlighting potential therapeutic applications (Shim et al., 2004).
Other Potential Applications
- Electroluminescent Materials : Methoxy derivatives of certain organic compounds have been characterized for potential electroluminescent applications, demonstrating the versatility of methoxy groups in materials science (Gondek et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMYBNGVOXIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316605 | |
Record name | 6-Methoxychroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxychroman | |
CAS RN |
3722-76-7 | |
Record name | 6-Methoxychroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxychroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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